Methyl 3-methoxypent-2-enoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-methoxypent-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-4-6(9-2)5-7(8)10-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRQVKLYAFXAKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363534 | |
| Record name | Methyl 3-methoxypent-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104065-67-0 | |
| Record name | Methyl 3-methoxypent-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 3 Methoxypent 2 Enoate and Its Structural Analogs
Direct Synthesis Approaches to Methyl 3-methoxypent-2-enoate
Direct synthetic routes to this compound are not extensively documented in the literature. However, plausible methods can be inferred from general reactions of its key precursor, methyl 3-oxopentanoate. The most direct approach involves the O-methylation of the enol or enolate form of methyl 3-oxopentanoate.
One common method for the O-alkylation of β-keto esters is the use of diazomethane (B1218177) . In this reaction, the acidic enol form of the β-keto ester is protonating the diazomethane to form a methyldiazonium ion, which is then attacked by the enolate to yield the methoxy (B1213986) enoate. While often effective, diazomethane is a toxic and explosive reagent, necessitating careful handling.
Another classical reagent for this transformation is dimethyl sulfate (B86663) . The reaction is typically carried out in the presence of a base, such as potassium carbonate, to deprotonate the β-keto ester and facilitate the nucleophilic attack on the methylating agent. The choice of base and reaction conditions is crucial to favor O-alkylation over the competing C-alkylation at the α-position.
A more modern and safer alternative involves the use of trimethyl orthoformate in the presence of a catalytic amount of a strong acid like sulfuric acid. This method has been successfully applied to the synthesis of the lower homolog, (E)-methyl 3-methoxybut-2-enoate, from methyl acetoacetate, suggesting its potential applicability for the synthesis of this compound from methyl 3-oxopentanoate.
Enantio- and Diastereoselective Synthesis Strategies for Related Methyl Pentenoates and Enoates
Achieving stereocontrol in the synthesis of substituted methyl pentenoates and enoates is crucial for their application in the synthesis of complex chiral molecules. Various strategies have been developed to introduce chirality either at the α- or β-positions, or to control the geometry of the double bond.
Lipase-catalyzed transesterification has been demonstrated as a practical method for obtaining optically pure syn- and anti-methyl 2-substituted 3-hydroxy-4-pentenoates. researchgate.net This enzymatic resolution provides access to valuable chiral building blocks.
The Ireland-Claisen rearrangement of allylic amino esters has been shown to proceed with high diastereoselectivity, particularly when using N-diboc glycine (B1666218) derived substrates. biosynth.com This method allows for the synthesis of γ,δ-unsaturated α-amino acids with excellent stereocontrol.
Furthermore, the intramolecular iodo-aldol cyclization of prochiral α-substituted enoate aldehydes and ketones yields hetero- and carbocycles with high trans-selectivity, creating adjacent quaternary and tertiary stereocenters. google.com
Catalytic Systems in the Preparation of Substituted Methyl Enoates
Catalysis plays a pivotal role in the efficient and selective synthesis of substituted methyl enoates. Various catalytic systems, including Lewis acids, transition metals, and ionic liquids, have been employed to facilitate these transformations.
Lewis Acid-Catalyzed Additions and Cyclizations
Lewis acids are widely used to activate substrates and promote a variety of reactions for the synthesis of enoates and related compounds. researchgate.net For instance, the reaction of β,γ-unsaturated ketones with methanol (B129727) in the presence of BF₃·OEt₂ can produce β-methoxy ketones, which are structurally related to the target compound. organic-chemistry.org This suggests a potential route for introducing the methoxy group at the β-position.
Lewis acid catalysis is also instrumental in domino reactions, such as the SN2-type ring-opening and cyclization of activated aziridines with enolates to produce functionalized chiral γ-lactams with high enantio- and diastereoselectivity. cdnsciencepub.com
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers a powerful toolkit for the synthesis of substituted enoates through various cross-coupling and C-H activation reactions. aklectures.com Palladium-catalyzed reactions are particularly prominent. For example, the hydroalkoxycarbonylation of alkenes in the presence of palladium phosphine (B1218219) complexes is a method to produce esters. acs.org
Rhodium catalysts have been utilized in the combined C-H activation/Cope rearrangement of diazoacetoacetate enones, enabling the diastereoselective synthesis of complex molecules. researchgate.net Copper-catalyzed asymmetric conjugate reduction of α,β-unsaturated esters containing β-heteroatoms has also been developed, providing access to chiral β-amino acid derivatives. organic-chemistry.org
Here is an interactive data table summarizing some transition metal-catalyzed reactions for the synthesis of related enoates:
| Catalyst System | Reactants | Product Type | Key Features | Reference |
| Rh₂(esp)₂ | Diazoacetoacetate enones, N-methyl nitrones | β-Lactams | Diastereoselective cascade reaction | |
| Pd(OAc)₂/Ligand | Cinnamyl methyl carbonate, Dimethyl sodiomalonate | (S)-pentenoate | High yield and enantioselectivity | |
| Cu(I)/Tol-BINAP | α,β-unsaturated esters, MeMgBr | β-methyl substituted esters | Highly efficient asymmetric conjugate addition | organic-chemistry.org |
| Rh₂(R-DOSP)₄ | Methyl (E)-2-diazo-3-pentenoate, 1-methyl-1,2-dihydronaphthalenes | Substituted pentenoates | Enantiomer differentiation via combined C-H activation/Cope rearrangement | researchgate.net |
Ionic Liquid-Mediated Synthesis
Ionic liquids (ILs) have emerged as environmentally benign solvents and catalysts for a variety of organic transformations. They can mediate fast, simple, and high-yielding access to 1,6-ketoesters with high diastereoselectivity through a three-component reaction. The use of acidic Brønsted ionic liquids has been shown to catalyze three-component condensation reactions effectively. While specific applications to this compound are not reported, the potential for ILs to promote similar condensations and alkylations exists. For example, the synthesis of (S)-ricinoleic acid and its methyl ester has been achieved with the participation of an ionic liquid.
Green Chemistry Principles in Methyl Enoate Synthesis
The application of green chemistry principles to the synthesis of methyl enoates aims to reduce waste, use less hazardous materials, and improve energy efficiency. A notable example is the synthesis of methyl vinyl glycolate (B3277807) (methyl 2-hydroxybut-3-enoate), a bio-based platform chemical, from the degradation of carbohydrates. This renewable starting material can then be converted into various other valuable chemicals.
The use of continuous-flow reactors is another green chemistry approach that can enhance the efficiency and safety of reactions, such as in the Claisen rearrangement for the synthesis of silylated pentenoates. Furthermore, developing catalytic systems that can be recycled, such as those used in aqueous-phase hydroformylation, is a key aspect of green synthesis. biosynth.com The search for non-toxic and readily available methylating agents, moving away from hazardous substances like dimethyl sulfate and diazomethane, is also an active area of research in green ester synthesis.
Role of this compound Derivatives as Precursors in Total Synthesis Campaigns
The β-methoxyacrylate unit is a crucial pharmacophore found in a variety of biologically active natural products, particularly in the realm of antibiotics and fungicides. This structural motif is key to the biological activity of compounds such as the strobilurins, myxothiazols, and oudemansins. Consequently, synthetic precursors that can efficiently introduce this moiety are of significant interest in the total synthesis of these and other complex molecules. This compound and its structural analogs serve as valuable building blocks in this context, offering a versatile platform for the construction of intricate molecular architectures.
The utility of β-alkoxyacrylates, including derivatives of this compound, extends to their participation in powerful synthetic transformations such as radical cyclization reactions. These reactions have been successfully employed to construct oxolane and oxane rings, which are common structural features in many oxacyclic natural products. iupac.org For instance, the intramolecular radical cyclization of β-alkoxyacrylates provides a highly effective method for the stereoselective synthesis of substituted tetrahydrofurans and tetrahydropyrans. mdpi.com This approach has been pivotal in the formal synthesis of natural products like (–)-kumausallene. acs.org
A notable application of a derivative of this compound is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Etodolac. In the synthetic route to Etodolac, this compound is a key reactant. rsc.orgdatapdf.com The synthesis involves the reaction of 7-ethyl-2,3-dihydro-1H-indole with this compound. This specific application, while not a total synthesis of a complex natural product, highlights the utility of this precursor in constructing biologically active molecules.
The broader class of β-methoxyacrylates, for which this compound is a representative member, is integral to the synthesis of numerous antibiotics. The (E)-β-methoxyacrylate subunit is a defining feature of several natural products with potent biological activities, including dihydrokawain, various tetronic acids, and a range of five- and six-membered lactones. rsc.org The stereochemistry of the methoxyacrylate moiety is often critical for the compound's biological function. rsc.org The streptolydigin (B611037) class of antibiotics, which target bacterial RNA polymerases, also features complex structures where precursors containing the β-alkoxyacrylate motif could be envisioned as key synthetic intermediates. nih.gov
Furthermore, the pyranonaphthoquinone family of antibiotics, such as pentalongin, features complex heterocyclic systems where the strategic incorporation of fragments derived from precursors like this compound could be a viable synthetic strategy. researchgate.net The synthesis of such complex molecules often relies on the assembly of smaller, functionalized building blocks, and the reactivity of the β-methoxyacrylate unit makes it an attractive component in such convergent synthetic approaches.
The following table summarizes the application of this compound and its derivatives in the synthesis of biologically active molecules.
| Precursor | Target Molecule | Class of Target Molecule |
| This compound | Etodolac | Non-steroidal anti-inflammatory drug |
| (E)-β-methoxyacrylate derivatives | Dihydrokawain | Natural Product |
| (E)-β-methoxyacrylate derivatives | Tetronic acids | Natural Product |
| (E)-β-methoxyacrylate derivatives | Melithiazol | β-methoxyacrylate antibiotic |
| (E)-β-methoxyacrylate derivatives | Haliangicin | β-methoxyacrylate antibiotic |
| β-alkoxyacrylate derivatives | (–)-kumausallene | Halogenated tetrahydrofuran (B95107) natural product |
Spectroscopic and Structural Elucidation of Methyl 3 Methoxypent 2 Enoate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural picture of Methyl 3-methoxypent-2-enoate can be assembled. The molecule can exist as two geometric isomers, the (E) and (Z) isomers, which would be distinguishable by NMR.
The ¹H NMR spectrum of this compound provides critical information about the number of different types of protons and their neighboring environments. Based on the structure, distinct signals are expected for the methyl ester protons, the methoxy (B1213986) protons, the vinylic proton, and the ethyl group protons.
The chemical shifts (δ) are influenced by the electronic environment of each proton. The vinylic proton at the C2 position is expected to appear as a singlet, with its chemical shift being significantly different depending on the isomer. In the (E)-isomer, this proton is cis to the ester group, while in the (Z)-isomer, it is trans. Generally, the vinylic proton in similar α,β-unsaturated esters appears in the range of 5.5-6.5 ppm.
The protons of the ethyl group at C4 would present as a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group, a classic ethyl pattern due to spin-spin coupling. The methylene protons would be coupled to the methyl protons, and their chemical shift would be around 2.2-2.7 ppm. The terminal methyl protons would show a triplet at approximately 1.0-1.3 ppm.
The two methoxy groups, one from the ester and one at the C3 position, are expected to appear as sharp singlets. The methyl ester protons typically resonate around 3.7 ppm, while the enol ether methoxy protons are expected at a slightly different chemical shift, likely in the range of 3.5-4.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |
| Vinylic H (C2-H) | 5.5 - 6.0 | Singlet (s) | 1H |
| Methylene H (C4-H₂) | 2.2 - 2.7 | Quartet (q) | 2H |
| Methyl H (C5-H₃) | 1.0 - 1.3 | Triplet (t) | 3H |
| Ester Methoxy H (-OCH₃) | ~3.7 | Singlet (s) | 3H |
| Enol Methoxy H (C3-OCH₃) | 3.5 - 4.0 | Singlet (s) | 3H |
Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and isomeric form.
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, with the chemical formula C₇H₁₂O₃, seven distinct carbon signals are expected, assuming the (E) or (Z) isomer.
The most downfield signal will correspond to the carbonyl carbon of the ester group, typically found in the 165-175 ppm region. The olefinic carbons (C2 and C3) will have distinct chemical shifts, with C3, bearing the methoxy group, being more downfield (deshielded) than C2. These are expected in the 90-160 ppm range. The carbon of the enol methoxy group and the ester methoxy group will appear in the 50-60 ppm region. The carbons of the ethyl group will be the most upfield, with the methylene carbon around 20-30 ppm and the terminal methyl carbon around 10-15 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl C (C1) | 165 - 175 |
| Olefinic C (C2) | 90 - 100 |
| Olefinic C (C3) | 150 - 160 |
| Methylene C (C4) | 20 - 30 |
| Methyl C (C5) | 10 - 15 |
| Ester Methoxy C (-OCH₃) | 50 - 55 |
| Enol Methoxy C (C3-OCH₃) | 55 - 60 |
Note: Predicted values are based on typical ranges for similar functional groups.
To unambiguously assign all proton and carbon signals and to confirm the connectivity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between coupled protons, confirming the ethyl group connectivity (C4-H₂ to C5-H₃). An HSQC spectrum would correlate each proton signal to its directly attached carbon, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum. For determining the stereochemistry (E/Z isomerism), a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would be invaluable, as it shows through-space correlations between protons that are close to each other. For instance, in the (Z)-isomer, a NOESY correlation would be expected between the vinylic proton (C2-H) and the methylene protons of the ethyl group (C4-H₂).
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show several characteristic absorption bands that correspond to the vibrations of its functional groups. The most prominent peak will be the C=O stretching vibration of the α,β-unsaturated ester, which is typically observed in the range of 1715-1730 cm⁻¹. The C=C double bond stretch of the enol ether system is expected to appear around 1620-1640 cm⁻¹. The C-O stretching vibrations of the ester and enol ether moieties will give rise to strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The sp³ C-H stretching vibrations of the methyl and ethyl groups will be observed just below 3000 cm⁻¹, while the sp² C-H stretch of the vinylic proton will appear just above 3000 cm⁻¹.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (α,β-unsaturated ester) | 1715 - 1730 | Strong |
| C=C Stretch (enol ether) | 1620 - 1640 | Medium |
| C-O Stretch (ester and enol ether) | 1000 - 1300 | Strong |
| sp² C-H Stretch | ~3050 | Medium-Weak |
| sp³ C-H Stretch | 2850 - 2980 | Medium-Strong |
Raman spectroscopy provides complementary information to IR spectroscopy. While polar bonds like C=O give strong IR signals, non-polar or symmetric bonds often produce strong Raman signals. For this compound, the C=C stretching vibration of the enol ether would be expected to show a strong signal in the Raman spectrum. The C-C single bonds of the ethyl group would also be more prominent in the Raman spectrum. This technique can be particularly useful in distinguishing between the (E) and (Z) isomers, as the symmetry of the molecule can influence the Raman activity of certain vibrational modes.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the molecular formula of a compound. In the case of this compound (C₇H₁₂O₃), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unequivocal confirmation of its elemental composition.
The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound. Key fragmentation pathways for α,β-unsaturated esters often involve cleavage at the ester group and rearrangements. For methoxy-substituted esters, common fragmentation includes the loss of a methoxy radical (•OCH₃) or a methoxycarbonyl radical (•COOCH₃). researchgate.netacs.org The presence of the double bond and the additional methoxy group at the 3-position introduces further possibilities for fragmentation, including McLafferty-type rearrangements if a transferable gamma-hydrogen is available in one of the geometric isomers. researchgate.net
A plausible fragmentation pattern for this compound is outlined in the table below, based on the general fragmentation behavior of similar compounds. nih.govresearchgate.netacs.orgresearchgate.net
| Fragment Ion (m/z) | Proposed Structure/Loss | Significance |
| 144 | [C₇H₁₂O₃]⁺ | Molecular Ion (M⁺) |
| 113 | [M - •OCH₃]⁺ | Loss of the ester methoxy group |
| 115 | [M - •CH₂CH₃]⁺ | Loss of the ethyl group |
| 85 | [M - •COOCH₃]⁺ | Loss of the methoxycarbonyl group |
| 59 | [COOCH₃]⁺ | Methoxycarbonyl cation |
It is important to note that the relative abundances of these fragment ions can provide further structural information. For instance, in some unsaturated esters, the stereochemistry (E/Z isomerism) can influence the fragmentation pathways, leading to different relative peak intensities in the mass spectrum. nih.gov
X-ray Crystallography for Solid-State Structure Determination and Conformation (if applicable)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.orgyoutube.com If this compound can be obtained in a crystalline form, single-crystal X-ray diffraction analysis would provide a wealth of structural information, including:
Confirmation of the covalent structure: Unambiguously establishing the connectivity of all atoms.
Determination of stereochemistry: Differentiating between the E and Z isomers of the double bond.
Conformational analysis: Revealing the preferred orientation of the methoxy and ester groups in the solid state. This includes information on bond lengths, bond angles, and torsion angles. For acyclic enoates, the conformation around the C-C single bonds can be determined. acs.orgrsc.org
Intermolecular interactions: Identifying any hydrogen bonds or other non-covalent interactions that dictate the crystal packing. rsc.org
While a specific crystal structure for this compound is not publicly documented, studies on similar acyclic enoates and related ester enolates have provided valuable insights into their solid-state conformations. acs.orgrsc.orgacs.org These studies often reveal planar or near-planar conformations for the α,β-unsaturated ester moiety to maximize conjugation. The conformation of the methoxy group relative to the double bond would be a key feature to be determined.
Spectroscopic Methodologies for Isomeric Differentiation of Methyl Enoates
The presence of the C2=C3 double bond in this compound gives rise to the possibility of geometric isomers (E and Z). Furthermore, constitutional isomers with the same molecular formula but different connectivity are also possible. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for differentiating between these isomers. vaia.comiau.ircreative-biostructure.comnih.govmasterorganicchemistry.commagritek.comscribd.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are arguably the most informative methods for distinguishing between isomers of methyl enoates.
¹H NMR: The chemical shift of the vinylic proton at the C2 position would be highly sensitive to the geometry of the double bond. In the Z-isomer, this proton is expected to be shielded compared to the E-isomer due to the anisotropic effect of the substituents on the same side of the double bond. The coupling constants (J-values) between vicinal protons across the double bond are also diagnostic, although in this specific case, the C2 proton has no vicinal proton to couple with. However, long-range couplings to the protons of the ethyl group at C4 might show subtle differences between the isomers. The chemical shifts of the methoxy and ester methyl protons would also likely differ between the E and Z isomers.
¹³C NMR: The chemical shifts of the carbon atoms of the double bond (C2 and C3) and the adjacent carbons are influenced by the stereochemistry. Generally, carbons in a cis or Z-configuration experience a shielding effect (upfield shift) compared to their trans or E-counterparts, a phenomenon known as the gamma-gauche effect.
Infrared (IR) Spectroscopy:
The position of the C=O and C=C stretching vibrations in the IR spectrum can provide clues about the isomeric form.
C=O Stretch: The carbonyl stretching frequency in α,β-unsaturated esters is typically lower than that in saturated esters due to conjugation. The planarity required for effective conjugation can differ between E and Z isomers, potentially leading to slight differences in the C=O stretching frequency.
C=C Stretch: The C=C stretching vibration in the IR spectrum is often weaker for symmetrically substituted double bonds. The position and intensity of this band can differ between the E and Z isomers. For some acrylates, the Z-isomer exhibits a C=C stretch at a slightly lower wavenumber compared to the E-isomer.
The following table summarizes the key spectroscopic features useful for differentiating isomers of methyl enoates:
| Spectroscopic Technique | Parameter | Distinguishing Feature |
| ¹H NMR | Chemical Shift (δ) of Vinylic Proton | Different δ values for E and Z isomers. |
| ¹³C NMR | Chemical Shift (δ) of Olefinic Carbons | Shielding of carbons in the Z-isomer (gamma-gauche effect). |
| 2D NMR (NOESY) | Nuclear Overhauser Effect | Presence or absence of through-space correlations confirms stereochemistry. |
| IR Spectroscopy | C=O Stretching Frequency (ν) | Slight differences in frequency due to conformational effects. |
| IR Spectroscopy | C=C Stretching Frequency (ν) | Potential differences in frequency and intensity between isomers. |
By employing a combination of these spectroscopic methods, a comprehensive and unambiguous structural elucidation of this compound and the differentiation of its potential isomers can be achieved.
Chemical Reactivity and Mechanistic Investigations of Methyl 3 Methoxypent 2 Enoate
Reactivity of the Enol Ether Moiety in Methyl 3-methoxypent-2-enoate
The reactivity of this compound is significantly influenced by its enol ether functional group. Enol ethers are characterized as electron-rich alkenes due to the electron-donating effect of the oxygen atom's lone pairs, which are in conjugation with the carbon-carbon double bond. wikipedia.org This electronic characteristic imparts nucleophilic character to the double bond, making it susceptible to attack by electrophiles. wikipedia.orglibretexts.org
Reactions involving the enol ether moiety of this compound include:
Electrophilic Addition: The electron-rich double bond readily undergoes electrophilic addition reactions. For instance, in the presence of a protic acid (H-X), the reaction is initiated by the attack of the double bond on the electrophilic hydrogen. savemyexams.com This leads to the formation of a carbocation intermediate, which is subsequently attacked by the nucleophilic halide (X⁻) to yield the addition product. unizin.org The regioselectivity of this addition typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, leading to the formation of the more stable carbocation. chemguide.co.uk
Hydrolysis: Under acidic conditions, the enol ether can undergo hydrolysis. This reaction proceeds via protonation of the double bond, followed by the addition of water and subsequent loss of methanol (B129727) to yield a β-keto ester, methyl 3-oxopentanoate.
Cycloaddition Reactions: Enol ethers can participate in cycloaddition reactions, such as inverse-demand Diels-Alder reactions, due to their electron-rich nature. wikipedia.org
The reactivity of the enol ether is also dependent on the substituents attached to the double bond. wikipedia.org In the case of this compound, the presence of the ester group can influence the electron density and steric environment of the enol ether, thereby modulating its reactivity in various transformations.
Ester Group Transformations in this compound
Common transformations of the ester group include:
Saponification: This is the hydrolysis of the ester under basic conditions. Treatment of this compound with a strong base, such as sodium hydroxide, followed by acidic workup, would yield 3-methoxypent-2-enoic acid.
Transesterification: This process involves the conversion of the methyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) would produce ethyl 3-methoxypent-2-enoate.
Reduction: The ester group can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation, which would convert this compound to (E)-3-methoxy-2-penten-1-ol. nih.govnih.gov Milder reducing agents like diisobutylaluminium hydride (DIBAL-H) can also be employed. nih.gov
Amidation: Reaction with amines can convert the ester into an amide. This typically requires heating or the use of a catalyst.
These transformations of the ester group are crucial for the synthesis of various derivatives of 3-methoxypent-2-enoic acid, expanding the synthetic utility of the parent compound.
Stereochemical Control and Regioselectivity in Reactions Involving the Compound
Stereochemical control and regioselectivity are critical aspects of the reactions involving this compound, particularly due to the presence of a prochiral center and a reactive double bond.
Regioselectivity in Electrophilic Additions: As previously mentioned, the addition of electrophiles to the enol ether double bond generally follows Markovnikov's rule. chemguide.co.uk The electrophile adds to the C2 carbon, leading to the formation of a more stable carbocation at the C3 position, which is then attacked by the nucleophile. This regioselectivity is driven by the electronic effects of the methoxy (B1213986) group and the stability of the resulting carbocation intermediate.
Stereoselectivity in Addition Reactions: Depending on the reaction conditions and the nature of the starting material (i.e., the geometry of the double bond), addition reactions across the double bond can lead to the formation of new stereocenters. The approach of the electrophile and nucleophile can occur from either face of the planar double bond, potentially leading to a mixture of diastereomers. However, the use of chiral auxiliaries or catalysts can induce facial selectivity, leading to the preferential formation of one stereoisomer. libretexts.org
Stereoselectivity in Rearrangement Reactions: In reactions such as the Ireland-Claisen rearrangement, which can be applied to derivatives of this compound, the geometry of the enolate intermediate plays a crucial role in determining the stereochemical outcome of the product. core.ac.uk By controlling the formation of the (E) or (Z) silyl (B83357) ketene (B1206846) acetal (B89532), it is possible to achieve high levels of diastereoselectivity in the rearranged product. bath.ac.uk
The ability to control both the regioselectivity and stereoselectivity in reactions of this compound is paramount for its application in the synthesis of complex, stereochemically defined molecules.
Rearrangement Reactions and Associated Mechanisms
This compound and its derivatives can undergo various rearrangement reactions, which are powerful tools for skeletal transformations in organic synthesis. These reactions often proceed through well-defined mechanistic pathways, allowing for predictable outcomes.
-Sigmatropic Rearrangements (Ireland-Claisen Rearrangement): A notable rearrangement involving derivatives of this compound is the Ireland-Claisen rearrangement. core.ac.ukbath.ac.uk This reaction involves the -sigmatropic shift of an allyl enol ether. The substrate, an allylic ester, is first converted to its silyl ketene acetal. This intermediate then undergoes a concerted rearrangement to form a γ,δ-unsaturated carboxylic acid silyl ester, which upon hydrolysis yields the corresponding carboxylic acid. The stereochemical outcome of this rearrangement is highly dependent on the geometry of the silyl ketene acetal intermediate. core.ac.ukbath.ac.uk
Carbocation Rearrangements: In electrophilic addition reactions, the initially formed carbocation intermediate can sometimes undergo rearrangement to a more stable carbocation before being trapped by a nucleophile. libretexts.org These rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, occur if a more stable carbocation can be formed. libretexts.orgyoutube.com For example, if a secondary carbocation is formed adjacent to a tertiary or quaternary carbon, a shift can occur to generate a more stable tertiary carbocation.
Other Rearrangements: Depending on the specific reaction conditions and the functional groups present in derivatives of this compound, other types of rearrangements, such as the Baeyer-Villiger oxidation or the Beckmann rearrangement of derived oximes, could potentially be explored. wiley-vch.deresearchgate.net These reactions involve the migration of a group to an electron-deficient atom and can lead to significant structural modifications. wiley-vch.de
The study of these rearrangement reactions and their mechanisms is crucial for understanding the chemical behavior of this compound and for harnessing its synthetic potential.
Investigation of Intermolecular and Intramolecular Interactions Influencing Reactivity
The reactivity of this compound is not solely determined by its covalent structure but is also influenced by a complex interplay of intermolecular and intramolecular interactions.
Intermolecular Interactions: These are forces between molecules and include van der Waals forces (London dispersion forces and dipole-dipole interactions) and hydrogen bonding. lumenlearning.comharvard.edu In reactions involving this compound, the solvent can play a significant role through intermolecular interactions. Polar solvents can stabilize charged intermediates, such as carbocations formed during electrophilic additions, thereby influencing the reaction rate and pathway. researchgate.net Hydrogen bonding between a protic solvent and the carbonyl oxygen of the ester or the ether oxygen can also affect reactivity by altering the electron density at these sites. frontiersin.org
Intramolecular Interactions: These are forces within the same molecule. youtube.com In this compound, the conformation of the molecule can be influenced by steric interactions between the substituents. The relative orientation of the methoxy group, the ethyl group, and the ester group can affect the accessibility of the reactive sites. While there are no strong intramolecular hydrogen bonds in the parent molecule, in derivatives with appropriate functional groups, such interactions could play a significant role in directing reactivity and determining stereochemistry. The dynamic interplay between these intramolecular and intermolecular forces can influence spin-state stabilization and spin-transition profiles in metal complexes derived from related ligands. rsc.org
Understanding these subtle interactions is key to predicting and controlling the chemical behavior of this compound in various chemical transformations.
Solvent Effects and Reaction Condition Optimization in Complex Transformations
The choice of solvent and the optimization of reaction conditions are critical for achieving high yields and selectivities in complex chemical transformations involving this compound.
Solvent Effects: The solvent can significantly influence the rate, and sometimes the mechanism, of a reaction. researchgate.net Key solvent properties that affect reactivity include:
Polarity: Polar solvents are generally better at solvating charged species and polar transition states. For reactions that proceed through ionic intermediates, such as SN1-type reactions or certain electrophilic additions, polar protic solvents (e.g., alcohols) or polar aprotic solvents (e.g., DMSO, DMF) can accelerate the reaction. libretexts.org
Dielectric Constant: A higher dielectric constant of the solvent helps to stabilize separated charges, which can be beneficial for reactions involving the formation of ionic intermediates. libretexts.org
Hydrogen Bonding Capability: Protic solvents that can act as hydrogen bond donors can stabilize anions and the negative end of dipoles. Aprotic solvents lack this ability. libretexts.org The ability of the solvent to act as a hydrogen bond donor or acceptor can promote certain reaction pathways. frontiersin.org
Reaction Condition Optimization: Besides the solvent, other reaction parameters must be carefully controlled to achieve the desired outcome. These include:
Temperature: Reaction rates are temperature-dependent. Higher temperatures generally increase the reaction rate but can sometimes lead to decreased selectivity or the formation of side products.
Concentration: The concentration of reactants can influence the reaction order and rate.
Catalyst: The choice and amount of catalyst can dramatically affect the reaction pathway and efficiency. For instance, acid or base catalysis is often employed in ester transformations.
pH: For reactions in aqueous media or those involving acid or base-sensitive functional groups, controlling the pH is crucial.
The optimization of these conditions is often an empirical process, but a mechanistic understanding of the reaction can guide the selection of appropriate conditions to favor the desired product.
Table of Reaction Parameters and Outcomes
| Reaction Type | Substrate | Reagents & Conditions | Product | Yield/Selectivity | Reference |
| Saponification | This compound | 1. NaOH, H₂O, Heat; 2. H₃O⁺ | 3-methoxypent-2-enoic acid | High | General Knowledge |
| Reduction | This compound | LiAlH₄, THF, 0 °C to rt | (E)-3-methoxy-2-penten-1-ol | Good | nih.govnih.gov |
| Bromination | Methyl (E)-3-methoxy-2-pentenoate | N-Bromosuccinimide, CCl₄ | Methyl (E)-4-bromo-3-methoxy-pent-2-enoate | Crude product used directly | google.com |
| Ireland-Claisen Rearrangement | Allylic ester derivative | 1. LiHMDS, TMSCl, THF, -78 °C; 2. Warm to rt | γ,δ-unsaturated silyl ester | Diastereoselectivity >99:1 | core.ac.uk |
| Cross-Coupling | Bromo-trisubstituted ethylene (B1197577) derivative | Boronic acid, PdCl₂(dppf)·CH₂Cl₂, K₃PO₄, DMF/H₂O, 82 °C | Substituted pent-4-enoate | 72% | nih.gov |
Theoretical and Computational Chemistry Studies on Methyl 3 Methoxypent 2 Enoate
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), represent a powerful tool for elucidating the molecular properties of organic compounds like Methyl 3-methoxypent-2-enoate. These methods could provide significant insights into its behavior at the atomic and electronic levels.
Electronic Structure Analysis and Prediction of Reactivity Descriptors
A primary application of DFT is the analysis of a molecule's electronic structure. This involves the calculation of molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting a molecule's reactivity.
From these orbital energies, a variety of global reactivity descriptors can be derived. These descriptors provide a quantitative measure of a molecule's stability and propensity to react. Key descriptors include:
| Reactivity Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic character of a species. |
This table outlines the standard reactivity descriptors that would be calculated for this compound in a typical DFT study. The actual values are not available in the current literature.
Analysis of these descriptors would allow chemists to predict how this compound might behave in various chemical environments, identifying potential sites for nucleophilic or electrophilic attack.
Elucidation of Reaction Mechanisms and Transition States via Computational Modeling
Computational modeling is instrumental in mapping out the pathways of chemical reactions. For a compound like this compound, this would involve simulating its reactions and identifying the transition states—the high-energy structures that exist transiently between reactants and products.
By calculating the energy of these transition states, researchers can determine the activation energy of a reaction, providing a prediction of the reaction rate. This is invaluable for understanding reaction kinetics and optimizing synthetic procedures. For instance, in the synthesis of Etodolac where this compound is a reactant, computational modeling could reveal the precise mechanism of its incorporation and the energetic favorability of different reaction pathways.
Prediction and Correlation of Spectroscopic Parameters
Quantum chemical calculations can predict various spectroscopic properties, which can then be correlated with experimental data to confirm the structure and purity of a compound. For this compound, this would typically involve:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculation of the chemical shifts for 1H and 13C nuclei.
Infrared (IR) Spectroscopy: Calculation of the vibrational frequencies, which correspond to the absorption bands in an IR spectrum.
The predicted spectra serve as a powerful tool for interpreting experimental results and can aid in the structural elucidation of reaction products involving this compound.
Molecular Modeling of Intermolecular Contacts and Crystal Packing
Beyond the properties of a single molecule, computational methods can also model how molecules of this compound interact with each other in the solid state. This involves predicting the most stable crystal packing arrangement, which is governed by intermolecular forces such as van der Waals interactions and dipole-dipole forces.
Understanding the crystal packing is crucial for predicting physical properties like melting point, solubility, and crystal morphology. While no experimental or computational studies on the crystal structure of this compound are currently available, such an investigation would provide valuable information for its handling and application in materials science.
Applications of Methyl 3 Methoxypent 2 Enoate in Organic Synthesis
Methyl 3-methoxypent-2-enoate as a Key Synthetic Intermediate for Carbon-Carbon Bond Formation
This compound is an important intermediate for the formation of carbon-carbon bonds, primarily due to the electrophilic nature of its carbon-carbon double bond. vulcanchem.com As an α,β-unsaturated ester, it is an excellent Michael acceptor. In Michael addition reactions, nucleophiles preferentially attack the β-carbon of the double bond, leading to the formation of a new carbon-carbon bond. This reactivity is fundamental to many synthetic strategies for elongating carbon chains and introducing new functional groups.
The conjugated system of the double bond and the ester group makes the β-carbon electron-deficient and thus susceptible to attack by a wide range of nucleophiles, including enolates, organocuprates, and other stabilized carbanions. The presence of the methoxy (B1213986) group at the β-position further influences the reactivity, potentially serving as a leaving group in subsequent steps to re-establish a double bond or introduce another functional group. This dual functionality makes it a strategic component in tandem reaction sequences.
Role in the Construction of Complex Molecular Architectures and Functionalized Compounds
The inherent functionalities of this compound make it a suitable starting material for assembling more complex and highly functionalized molecules. Its structure contains several reactive sites—the ester, the double bond, and the methoxy group—that can be manipulated selectively to build intricate molecular frameworks.
A notable example is its use as a precursor in the synthesis of pharmaceutically relevant thiazolidinedione derivatives. google.com In a multi-step process, this compound is first transformed into a more complex intermediate, which then participates in the construction of the final heterocyclic structure. This demonstrates how the simple acyclic framework of this compound can be elaborated into significantly more complex, polyfunctional molecules with potential biological activity. google.com The synthesis of such compounds often involves a sequence of reactions that leverage the initial functionalities of the starting material to introduce new stereocenters and functional groups. ontosight.airesearchgate.net
Precursor in the Synthesis of Diverse Heterocyclic Systems
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and this compound serves as a valuable synthon for their construction. Its carbon backbone and functional group arrangement are well-suited for participating in cyclization reactions to form various ring systems.
One documented application is the synthesis of oxazole (B20620) derivatives. google.com In a specific process, methyl (E)-3-methoxy-2-pentenoate is first brominated to create a reactive intermediate, methyl (E)-4-bromo-3-methoxy-pent-2-enoate. This bromo-derivative then reacts with benzamide (B126) in a cyclocondensation reaction to form the oxazole ring, ultimately yielding methyl 2-(5-methyl-2-phenyl-4-oxazolyl)acetate. google.com This transformation highlights the utility of the compound's C5 backbone as a template for building five-membered heterocyclic rings.
The general reactivity profile of α,β-unsaturated esters also suggests their potential use in synthesizing other heterocyclic systems, such as pyridines, through reactions like the Hantzsch pyridine (B92270) synthesis or other multicomponent reactions where the enoate can act as a three-carbon component. organic-chemistry.orgnih.govpharmaguideline.com
Table 1: Synthesis of an Oxazole Intermediate from this compound
| Step | Reactant 1 | Reactant 2 | Product | Purpose |
|---|---|---|---|---|
| 1 | Methyl (E)-3-methoxy-2-pentenoate | N-Bromosuccinimide | Methyl (E)-4-bromo-3-methoxy-pent-2-enoate | Introduction of a leaving group for cyclization google.com |
Utilization as a Building Block in the Total Synthesis of Natural Products
While this compound is a versatile building block, its specific application in the completed total synthesis of natural products is not extensively documented in readily available literature. whiterose.ac.ukcore.ac.ukethz.ch However, the structural motifs present in the molecule are commonly found in precursors for natural product synthesis. ub.edu α,β-Unsaturated esters are frequently employed in complex synthesis campaigns to install specific carbon skeletons and stereocenters. researchgate.netresearchgate.net
For instance, related unsaturated esters are used in key bond-forming steps, such as aldol (B89426) reactions, Michael additions, and Claisen rearrangements, to construct the core structures of polyketides, alkaloids, and terpenoids. researchgate.netbath.ac.uk The potential exists for this compound to be used in similar contexts, for example, as a precursor to a polyketide chain or as a component in a convergent synthesis strategy where different fragments of a complex molecule are prepared separately before being joined together. pitt.edu
Development of Novel Derivatives with Tailored Reactivity for Synthetic Transformations
The synthetic utility of this compound can be significantly expanded by converting it into novel derivatives with tailored reactivity. By modifying its structure, chemists can fine-tune its electrophilic or nucleophilic character, or introduce new functional groups to enable different types of transformations.
A key example is the synthesis of methyl (E)-4-bromo-3-methoxy-pent-2-enoate . google.com This derivative is prepared from methyl (E)-3-methoxy-2-pentenoate and is a crucial intermediate for synthesizing oxazoles. The introduction of the bromine atom at the C4 position transforms the molecule into an alkylating agent, enabling it to react with nucleophiles like benzamide to form heterocyclic rings. google.com
Another example of a derivative is (E)-Methyl 5-(biphenyl-4-yl)-5-hydroxy-3-methoxypent-2-enoate . scispace.com This compound demonstrates the potential for modification at the C5 position, introducing a bulky aromatic group and a hydroxyl function. Such derivatives could be used in further synthetic elaborations, including cross-coupling reactions or as precursors to more complex stereocenters.
Table 2: Selected Derivatives of this compound and Their Synthetic Role
| Derivative Name | Precursor | Modification | Synthetic Application |
|---|---|---|---|
| Methyl (E)-4-bromo-3-methoxy-pent-2-enoate google.com | Methyl (E)-3-methoxy-2-pentenoate | Bromination at C4 | Precursor for oxazole synthesis google.com |
Q & A
Q. What are the common synthetic routes for Methyl 3-methoxypent-2-enoate, and how can reaction conditions be optimized for yield improvement?
Methodological Answer:
- Transesterification is a key method, often catalyzed by acids or bases. For example, using dimethyl sulfoxide (DMSO) as a solvent with a catalyst like DPSM (Table 5 in ) can achieve methyl ester content (%E) exceeding 90%. Variables to optimize include:
- Catalyst loading : Higher catalyst concentrations (e.g., 1.5–2.0 wt%) improve esterification efficiency.
- Temperature : Elevated temperatures (60–80°C) reduce reaction time but may increase side reactions.
- Molar ratio : A 6:1 methanol-to-substrate ratio minimizes unreacted starting material.
Q. How is the crystal structure of this compound determined using X-ray crystallography?
Methodological Answer:
- Data collection : Single-crystal X-ray diffraction with Mo/Kα radiation (λ = 0.71073 Å) at 100–150 K.
- Structure solution : Use direct methods (e.g., SHELXS/SHELXD) for phase determination .
- Refinement : SHELXL refines positional and thermal parameters, with hydrogen bonding validated via PLATON ().
- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess molecular geometry and disorder .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : and NMR identify the α,β-unsaturated ester system (δ 5.8–6.5 ppm for enoate protons).
- IR : Strong C=O stretching (~1720 cm) and C-O-C bands (~1250 cm) confirm ester functionality.
- Mass Spectrometry : ESI-MS detects the molecular ion peak (m/z 158.1) and fragmentation patterns.
- Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) aligns with Kanto Reagents’ >95% purity criteria .
Advanced Research Questions
Q. How do hydrogen bonding networks influence the crystal packing of this compound?
Methodological Answer:
Q. What challenges arise in interpreting NMR spectra due to the α,β-unsaturated ester system?
Methodological Answer:
- Diastereotopic protons : The enoate’s conjugated system causes non-equivalent methylene protons (δ 2.5–3.0 ppm), requiring - COSY for assignment.
- Coupling constants : values (10–12 Hz) distinguish trans- vs. cis-configured enoates.
- Solvent effects : Deuterated chloroform induces diamagnetic shielding, shifting methoxy peaks by 0.1–0.3 ppm (cf. DMSO-d6). Literature protocols () recommend 2D NMR (HSQC, HMBC) for unambiguous assignments .
Q. How can computational methods predict the regioselectivity of this compound in Diels-Alder reactions?
Methodological Answer:
- DFT calculations (B3LYP/6-31G*) model frontier molecular orbitals (FMOs):
- The enoate’s LUMO energy (-1.8 eV) favors electron-rich dienes (e.g., cyclopentadiene).
- Transition state analysis (Gaussian 16) identifies endo preference (ΔG = 18–22 kcal/mol).
- Steric maps : Methoxy groups create torsional strain (>15° deviation from ideal geometry), reducing reactivity with bulky dienophiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
